molecular formula C3BrF4N B1270813 2-Bromo-2,3,3,3-tetrafluoropropanenitrile CAS No. 234443-23-3

2-Bromo-2,3,3,3-tetrafluoropropanenitrile

Cat. No.: B1270813
CAS No.: 234443-23-3
M. Wt: 205.94 g/mol
InChI Key: UYKONJMGEVDWRP-UHFFFAOYSA-N
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Description

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with the molecular formula C3HBrF4N. It is a colorless liquid that is used in various chemical applications due to its unique properties, including its high reactivity and stability under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanenitrile typically involves the bromination of 2,3,3,3-tetrafluoropropanenitrile. One common method includes the reaction of 2,3,3,3-tetrafluoropropanenitrile with bromine in the presence of a catalyst under controlled temperature conditions. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-5°C to ensure the selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of phase-transfer catalysts and specific reaction conditions, such as temperature and pressure, are critical to achieving high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,3,3,3-tetrafluoropropanenitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: It can also participate in elimination reactions to form alkenes or alkynes, depending on the reaction conditions.

    Addition Reactions: The compound can react with various electrophiles in addition reactions, particularly in the presence of catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in non-polar solvents like hexane or toluene.

    Addition Reactions: Electrophiles such as hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) are used, often in the presence of a catalyst like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide yields 2,3,3,3-tetrafluoropropanenitrile, while elimination reactions can produce tetrafluoropropene.

Scientific Research Applications

2-Bromo-2,3,3,3-tetrafluoropropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

    Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated analogs of existing drugs to improve their stability and bioavailability.

    Industry: It is used in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Similar in structure but lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Bromo-2,3,3,3-tetrafluoropropane: Similar but fully saturated, which affects its reactivity and applications.

    2-Chloro-2,3,3,3-tetrafluoropropanenitrile: Similar but with chlorine instead of bromine, which can influence the compound’s reactivity and stability.

Uniqueness

2-Bromo-2,3,3,3-tetrafluoropropanenitrile is unique due to the presence of both bromine and nitrile groups, which provide a combination of high reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of fluorinated compounds, offering versatility that similar compounds may lack.

Properties

IUPAC Name

2-bromo-2,3,3,3-tetrafluoropropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF4N/c4-2(5,1-9)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKONJMGEVDWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371327
Record name 2-bromo-2,3,3,3-tetrafluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234443-23-3
Record name 2-bromo-2,3,3,3-tetrafluoropropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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